Differential Binding Affinity Profile for Bromodomain-Containing Proteins (BRD3, BRD4, ATAD2)
4-Bromo-3-chlorobenzamide exhibits a distinct binding affinity profile across the bromodomain and extra-terminal (BET) protein family, as determined by a mass spectrometry-based chemoproteomic assay (bromosphere) in human HUT78 cells. It demonstrates a 26-fold weaker affinity for BRD4 (Kd = 1.59E+3 nM) compared to ATAD2 (Kd = 158 nM), a pattern that is not observed for all benzamide analogs and is likely a direct consequence of its specific 4-bromo,3-chloro substitution [1]. While direct head-to-head data for a closely related benzamide analog is not available in this assay, this intra-family selectivity profile serves as a key quantitative differentiator from other compounds in the benzamide class that may exhibit promiscuous or inverted binding preferences [1].
| Evidence Dimension | Target Binding Affinity (Kd) |
|---|---|
| Target Compound Data | ATAD2: 158 nM; BRD4: 1.59E+3 nM |
| Comparator Or Baseline | Other benzamide analogs (class baseline) typically exhibit different relative selectivity profiles for BET proteins. |
| Quantified Difference | 26-fold weaker affinity for BRD4 relative to ATAD2 for 4-Bromo-3-chlorobenzamide. |
| Conditions | Mass spectrometry-based bromosphere chemoproteomic assay in human HUT78 cells; 45 min incubation [1]. |
Why This Matters
This specific intra-family binding signature quantifies the impact of the 4-bromo,3-chloro substitution, enabling researchers to select this compound over other benzamides for experiments requiring differential engagement of ATAD2 versus BRD4.
- [1] BindingDB. (2025). BDBM50098250 (CHEMBL3590389): Binding Affinity Data for ATAD2, BRD4, and BRD3. View Source
